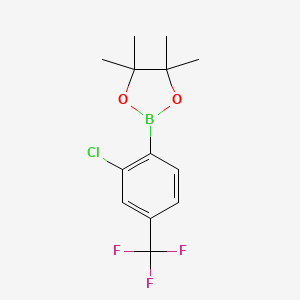
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester
説明
“2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron compound. It is a derivative of boronic acid and is often used as a reagent in organic synthesis . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including "2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester" .Molecular Structure Analysis
The molecular formula of “2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” is C7H5BClF3O2 . It has an average mass of 224.373 Da and a monoisotopic mass of 224.002319 Da .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . It can also undergo protodeboronation, a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” are largely dependent on its boronic acid component. Boronic acids are generally stable, readily prepared, and environmentally benign .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Vinylic MIDA Boronates
It is used as a reactant for the preparation of vinylic MIDA boronates .
Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents
This compound is used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .
Synthesis of Aryl- and Hetarylfurocoumarins
It is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction .
Synthesis of Et Canthinone-3-Carboxylates
This compound is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis of 2-Trifluoromethyl Aryl or Heteroaryl Derivatives
2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
This compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
作用機序
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon-carbon bond formation in organic synthesis . It is involved in the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This is achieved through the Suzuki–Miyaura coupling reaction . The compound can also undergo protodeboronation, a process that removes the boron moiety .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of the environment .
将来の方向性
The use of “2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” and other boronic acids and their esters in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, is a promising area of future research . Additionally, further development of the protodeboronation process could open up new possibilities for this compound .
特性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUPCHDYFQBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




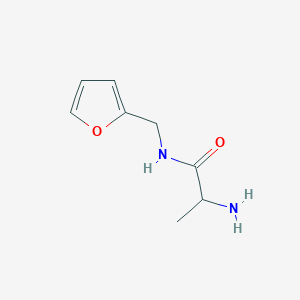
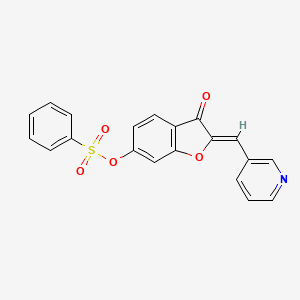

![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)
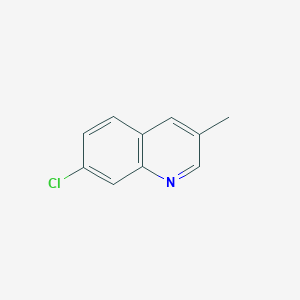
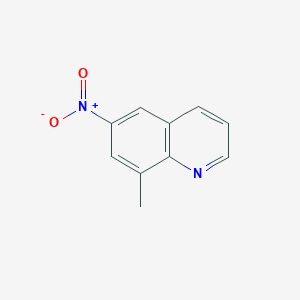
![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)
![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)
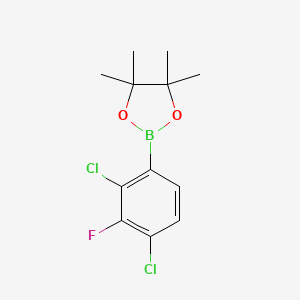
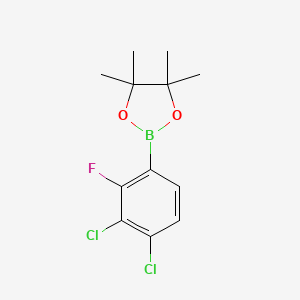
![[1,2'-Binaphthalen]-4-ylboronic acid](/img/structure/B3215675.png)

